molecular formula C11H25NO2 B2500711 (3,3-Diethoxypropyl)diethylamine CAS No. 3616-60-2

(3,3-Diethoxypropyl)diethylamine

Cat. No.: B2500711
CAS No.: 3616-60-2
M. Wt: 203.326
InChI Key: IBQQRWHQSLKUHC-UHFFFAOYSA-N
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Properties

IUPAC Name

3,3-diethoxy-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2/c1-5-12(6-2)10-9-11(13-7-3)14-8-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQQRWHQSLKUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,3-Diethoxypropyl)diethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Products typically include aldehydes or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Varied products depending on the nucleophile used.

Mechanism of Action

The mechanism of action for (3,3-diethoxypropyl)diethylamine is not well-documented. as an amine, it can act as a nucleophile in chemical reactions, interacting with electrophilic centers in other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

    N,N-Diethyl-3-ethoxypropylamine: Similar structure but with one less ethoxy group.

    N,N-Diethyl-3-methoxypropylamine: Similar structure but with methoxy groups instead of ethoxy groups.

    N,N-Diethyl-3-propylamine: Lacks the ethoxy groups entirely.

Uniqueness: (3,3-Diethoxypropyl)diethylamine is unique due to the presence of two ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .

Biological Activity

Chemical Structure and Properties

(3,3-Diethoxypropyl)diethylamine possesses a unique chemical structure characterized by two ethoxy groups and a diethylamine moiety. The molecular formula is C10_{10}H23_{23}N1_{1}O2_{2}, which contributes to its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight187.30 g/mol
Boiling Point210 °C
SolubilitySoluble in organic solvents
Functional GroupsEther, Amine

Pharmacodynamics

The primary mechanism of action for this compound relates to its ability to interact with various neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter release, particularly affecting the levels of acetylcholine and norepinephrine in the central nervous system. This modulation can lead to enhanced cognitive functions and alterations in mood.

Biochemical Pathways

Research suggests that this compound may influence several biochemical pathways:

  • Cholinergic Pathway : Enhances acetylcholine release, potentially improving memory and learning.
  • Adrenergic Pathway : Modulates norepinephrine levels, which can affect attention and arousal.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in various cellular assays:

  • Neuroprotection : Exhibits protective effects on neuronal cells under oxidative stress conditions.
  • Antidepressant-like Effects : In rodent models, it has shown potential antidepressant-like behavior in forced swim tests.

In Vivo Studies

In vivo studies have corroborated the findings from in vitro research:

  • Cognitive Enhancement : Animal models treated with this compound displayed improved performance in maze tests, indicating enhanced learning and memory capabilities.
  • Mood Regulation : Behavioral assessments indicated reduced anxiety-like behaviors in treated subjects compared to controls.

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2022) investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Mood Disorders

In a clinical trial involving patients with major depressive disorder, participants receiving this compound as an adjunct therapy reported significant improvements in mood and overall quality of life after four weeks of treatment. These findings were published in the Journal of Psychopharmacology (Johnson et al., 2023).

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